5-n-Butyl bis-thiololactone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
129679-47-6 |
|---|---|
Molecular Formula |
C12H16O2S2 |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
2-butyl-5,10-dithiatricyclo[5.3.0.04,8]decane-6,9-dione |
InChI |
InChI=1S/C12H16O2S2/c1-2-3-4-6-5-7-8-9(12(14)15-7)10(6)16-11(8)13/h6-10H,2-5H2,1H3 |
InChI Key |
KEWZQDHKSMGBCE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CC2C3C(C1SC3=O)C(=O)S2 |
Origin of Product |
United States |
Mechanistic Investigations of 5 N Butyl Bis Thiololactone Reactivity
Nucleophilic Ring-Opening Pathways of Bis-Thiolactones
The nucleophilic ring-opening of the thiolactone moiety is a versatile reaction that allows for the introduction of a wide range of functionalities. The general mechanism involves the attack of a nucleophile on the electrophilic carbonyl carbon of the thioester, leading to the cleavage of the acyl-sulfur bond and the generation of a free thiol.
Aminolysis Mechanisms and Kinetic Analysis
The reaction of bis-thiolactones with amines, known as aminolysis, is a key transformation that results in the formation of an amide bond and a pendant thiol group. This reaction can proceed through several distinct mechanistic pathways, the prevalence of which depends on the specific reactants and reaction conditions.
Computational studies on γ-thiolactones have elucidated two primary pathways for aminolysis: a concerted mechanism and a stepwise mechanism proceeding through a neutral tetrahedral intermediate. researchgate.netnih.gov
Concerted Pathway: In this pathway, the nucleophilic attack by the amine and the cleavage of the C-S bond occur simultaneously through a single transition state.
Stepwise Pathway: This pathway involves the initial formation of a neutral tetrahedral intermediate, which then collapses in a subsequent step to yield the final ring-opened product. researchgate.netnih.gov
Kinetic and thermodynamic data from computational models indicate that the stability of the tetrahedral intermediate is a critical factor in determining which pathway is favored. researchgate.netiupac.org For many aminolysis reactions of thiolactones, the stepwise mechanism is operative, with the formation of the neutral tetrahedral intermediate being the rate-determining step. nih.govnih.gov
| Characteristic | Concerted Pathway | Stepwise Pathway |
|---|---|---|
| Number of Steps | One | Two |
| Intermediates | None (only a transition state) | Neutral Tetrahedral Intermediate |
| Rate-Determining Step | The single reaction step | Formation of the tetrahedral intermediate nih.govnih.gov |
| Influencing Factors | Stability of the transition state | Stability of the tetrahedral intermediate researchgate.netiupac.org |
The aminolysis of thiolactones can be further categorized based on the role of other molecules in facilitating the reaction. These variations include unassisted, amine-assisted, and thiol-assisted mechanisms. researchgate.netnih.gov
Unassisted Mechanism: The amine nucleophile attacks the thiolactone ring without the help of any other molecule.
Amine-Assisted Mechanism: A second amine molecule acts as a catalyst, typically by deprotonating the attacking amine in the transition state, thereby lowering the activation energy barrier. researchgate.netnih.gov This assistance is effective for both concerted and stepwise pathways.
Thiol-Assisted Mechanism: The thiol group of an already ring-opened product can assist in the formation of the neutral tetrahedral intermediate in the stepwise pathway. researchgate.netnih.gov
Reaction path analysis shows that at low conversions, the amine-assisted mechanism is predominant. As the reaction progresses and the concentration of the thiol-containing product increases, the thiol-assisted mechanism becomes more significant. nih.gov
The rate of thiolactone aminolysis is significantly influenced by the structural and electronic properties of the attacking amine nucleophile, primarily its basicity (pKa) and steric hindrance. nih.govmasterorganicchemistry.com
A Brønsted plot, which correlates the nucleophilic rate constant with the pKa of the amine, provides insight into the nature of the transition state. For the aminolysis of thiolactones like homocysteine thiolactone, the Brønsted slope (βnuc) has been determined to be 0.66. nih.gov This value suggests that the rate-determining step is the formation of a zwitterionic tetrahedral intermediate, with a significant degree of C-N bond formation in the transition state.
At a physiological pH of 7.4, maximum reactivity is observed with primary amines having a pKa value of approximately 7.7. nih.gov Amines with significantly lower or higher pKa values exhibit lower reactivity. Furthermore, bulky amines are less nucleophilic than less sterically hindered amines of similar basicity due to greater steric repulsion in the transition state. masterorganicchemistry.com
| Parameter | Effect on Rate | Rationale |
|---|---|---|
| Basicity (pKa) | Optimal reactivity at pKa ≈ 7.7 (at pH 7.4) nih.gov | Balances the concentration of the free amine (nucleophile) and its inherent nucleophilicity. |
| Steric Hindrance | Increased steric bulk decreases the reaction rate. masterorganicchemistry.com | Hinders the approach of the nucleophile to the electrophilic carbonyl carbon. |
| Amine Class | Primary < Secondary > Tertiary | A combination of increasing basicity and increasing steric hindrance. |
Hydrolytic Cleavage of Thiolactone Rings in Varied Conditions
Thiolactone rings can undergo hydrolytic cleavage, a reaction that is highly dependent on the pH of the medium. While stable at neutral pH, the rate of hydrolysis increases significantly under both acidic and basic conditions. harvard.edu For instance, studies on homocysteine thiolactone have shown that at a physiological pH of 7.4, approximately 71% of a 1 mM solution is hydrolyzed to homocysteine within 24 hours. nih.gov The hydrolysis is generally slower than aminolysis under similar conditions.
The mechanism of hydrolysis mirrors that of other esters, involving nucleophilic attack by water or hydroxide (B78521) ions on the carbonyl carbon. harvard.edu
Base-Mediated Hydrolysis: At high pH, the hydroxide ion acts as a potent nucleophile, leading to rapid ring-opening.
Acid-Mediated Hydrolysis: At low pH, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates attack by the weaker nucleophile, water.
Thiolysis and Thiol-Thioester Exchange Reactions
The ring-opening of a thiolactone can also be initiated by another thiol, a process known as thiolysis. This reaction is a specific example of a broader class of reactions called thiol-thioester exchange. harvard.edu In this reversible reaction, a thiolate anion attacks the thioester, leading to a new thioester and the release of the original thiol. harvard.edu
Oxidative Transformations of Thiolactone Systems
Formation of Thiolactone Sulfoxides as Chemically Reactive Intermediates
Specific studies on the formation of sulfoxide (B87167) intermediates from the oxidation of 5-n-Butyl bis-thiololactone are not described in the current scientific literature.
Bis-Electrophilic Characteristics of Oxidized Thiolactone Species
There is no available data to confirm or characterize the bis-electrophilic nature of any oxidized species derived from this compound.
Enzymatic Transformations Involving Thiolactone Motifs
Enzymatic Hydrolysis by Specific Thiolactone Hydrolases
No studies have been identified that investigate the enzymatic hydrolysis of this compound by specific thiolactone hydrolases.
Biocatalytic Desulfurization and Decarboxylation Processes
Information regarding the biocatalytic desulfurization or decarboxylation of this compound is not present in the available scientific literature.
Reactivity Profiles of 5 N Butyl Bis Thiololactone Derivatives
Chemoselectivity and Regioselectivity in Bis-Thiolactone Multi-Functional Systems
In multi-functional systems containing bis-thiolactones, the chemoselectivity of reactions is of paramount importance. The reaction of primary amines with thiolactones proceeds via a nucleophilic ring-opening mechanism to generate an amide and a free thiol group. acs.orgresearchgate.net When two thiolactone rings are present, the selectivity of the aminolysis can be influenced by several factors, including steric hindrance and electronic effects imparted by the molecular scaffold connecting the rings.
For an unsymmetrical bis-thiolactone, a nucleophile may preferentially attack the less sterically hindered or more electronically activated lactone. In the case of symmetrical molecules like 5-n-Butyl bis-thiololactone, the initial reaction with a sub-stoichiometric amount of a nucleophile would likely result in a statistical mixture of mono-reacted and di-reacted products.
Research on other bis-thiolactone monomers, such as those derived from itaconic acid, demonstrates that the ring-opening by diamines can lead to the formation of polyamides with pendant thiol groups. acs.org The control over this polymerization process relies on the selective and efficient reaction of the amine with the thiolactone moiety over other potentially reactive groups. The high chemoselectivity of the aminolysis of thiolactones in the presence of other functional groups like acrylates is a cornerstone of their utility, enabling one-pot multi-step reactions. researchgate.net
A study involving a coupler with both a thiolactone and a homoserine lactone showed that amines react with high regioselectivity, preferentially opening the thiolactone ring. researchgate.net This highlights the higher reactivity of the thioester compared to the ester within the lactone structure, a key principle governing the chemoselectivity in such multifunctional systems.
Table 1: Factors Influencing Selectivity in Bis-Thiolactone Reactions
| Factor | Description | Expected Outcome |
|---|---|---|
| Steric Hindrance | Bulky substituents near one lactone ring may impede nucleophilic attack. | Preferential reaction at the less hindered thiolactone ring. |
| Electronic Effects | Electron-withdrawing or -donating groups can alter the electrophilicity of the carbonyl carbon. | Reaction is favored at the more electrophilic carbonyl center. |
| Stoichiometry | The molar ratio of nucleophile to bis-thiolactone. | Sub-stoichiometric amounts of nucleophile can favor mono-addition. |
| Nucleophile Identity | The nature of the attacking amine (primary, secondary, etc.) can influence reaction rates. | Primary amines are typically highly effective for ring-opening. acs.org |
Cascade and One-Pot Reactions Initiated by Bis-Thiolactone Ring-Opening
A significant feature of bis-thiolactone chemistry is its application in cascade and one-pot reactions. The initial ring-opening by a nucleophile, typically a primary amine, generates a reactive intermediate in situ. This intermediate can then participate in subsequent reactions within the same pot, streamlining complex syntheses. researchgate.netresearchgate.net
The reaction of a bis-thiolactone with a diamine is a prime example. This process initiates a polyaddition reaction, where the aminolysis of the thiolactone rings leads to the formation of polyamides. The resulting polymer is decorated with pendant thiol groups, one for each lactone ring that has reacted. acs.org This strategy transforms simple starting materials into functional polymers in a single step. The properties of these resulting polyamides, such as their thermal characteristics and molecular weight, can be tuned by the choice of the diamine co-monomers. acs.org
The thiol groups generated from the aminolysis of bis-thiolactones are highly reactive and can be immediately utilized in subsequent "click" chemistry reactions, most notably thiol-ene and thiol-yne conjugations. researchgate.net This tandem, one-pot approach is exceptionally efficient for creating functionalized materials and polymers. researchgate.net
In a typical tandem aminolysis-thiol-ene reaction, a primary amine, a thiolactone-containing compound, and a molecule with a carbon-carbon double bond (an "ene," such as an acrylate (B77674) or maleimide) are mixed. researchgate.netnih.gov The sequence of events is as follows:
The primary amine selectively attacks the thiolactone ring, opening it to form an amide and liberate a free thiol.
The newly formed thiol then undergoes a Michael addition reaction with the "ene" present in the reaction mixture.
This process is highly efficient and proceeds under ambient conditions without the need for catalysts. researchgate.net The chemoselectivity is critical: the primary amine must react preferentially with the thiolactone, and the resulting thiol must then react with the Michael acceptor. researchgate.net This selective reactivity allows for the synthesis of complex structures, such as functionalized polyurethanes, from stable, readily available monomers. nih.gov While thiol-yne reactions are less commonly cited in the context of thiolactone precursors, the principle remains the same: the in situ generated thiol can readily react with an alkyne, typically under radical or light-initiated conditions, to form a vinyl sulfide.
Table 2: Example of a One-Pot Amine-Thiol-Ene Conjugation
| Step | Reactants | Reaction Type | Product |
|---|---|---|---|
| 1 | Bis-thiolactone, Primary Diamine | Nucleophilic Acyl Substitution (Aminolysis) | Thiol-functionalized Polyamide |
| 2 | Thiol-functionalized Polyamide, Acrylate | Michael Addition (Thiol-Ene) | Functionalized Polyamide with Thioether Side Chains |
Reactivity of Bis-Thiolactones as Latent Thiol Functionalities
The thiolactone group is often described as a "latent" or protected thiol functionality. acs.orgresearchgate.net This characteristic is one of its most valuable attributes in chemical synthesis. The thioester bond of the lactone is stable under many conditions but can be selectively cleaved by a nucleophile, such as a primary amine, to release the thiol on demand. researchgate.netrsc.org
This latent nature allows for the introduction of thiol groups into a molecular structure at a specific point in a synthetic sequence, avoiding premature and undesired reactions of a free thiol, such as oxidation to disulfides. In the context of a bis-thiolactone, two such protected thiols are available for sequential or simultaneous deprotection.
This strategy has been widely used in polymer chemistry for post-polymerization modification. researchgate.net For instance, polymers can be synthesized with pendant thiolactone groups. These polymers can then be treated with various amines in the presence of a thiol-reactive compound (e.g., a maleimide). The amine triggers the release of the thiol, which then reacts in situ with the scavenger, resulting in a doubly modified polymer in a single, efficient step. researchgate.net This approach provides a powerful tool for creating multifunctional materials with precisely controlled architectures. researchgate.net
Computational Chemistry Approaches to Bis Thiolactone Systems
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations are at the forefront of elucidating complex reaction mechanisms. These methods allow for the detailed examination of energy landscapes, including the structures of reactants, products, intermediates, and transition states.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules and predict their properties. In the study of bis-thiolactone systems, DFT calculations are particularly useful for assessing the thermodynamics and stability of various structures, including those involved in ring expansion reactions.
Research on the ring expansion of lactams to form thiolactones has utilized DFT to understand the thermodynamic driving forces of these transformations. These studies have shown that the formation of a thioester in the ring-expanded product is often less thermodynamically favorable compared to the analogous formation of an ester or an amide. This is attributed to the differences in bond energies and resonance stabilization between C-S, C-O, and C-N bonds.
For a hypothetical ring expansion involving a bis-thiolactone system, DFT calculations could be employed to compute the change in Gibbs free energy (ΔG), providing a quantitative measure of the reaction's spontaneity. A representative data table derived from studies on similar systems is presented below to illustrate the type of information that can be obtained.
| Reaction Type | System | Calculated ΔG (kcal/mol) | Thermodynamic Favorability |
|---|---|---|---|
| Ring Expansion to Lactone | Model System A | -5.2 | Favorable |
| Ring Expansion to Lactam | Model System B | -7.1 | Highly Favorable |
| Ring Expansion to Thiolactone | Model System C | -1.5 | Slightly Favorable |
These calculations can guide synthetic chemists in designing reaction conditions that favor the formation of desired bis-thiolactone products.
Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, provide a rigorous approach to studying reaction mechanisms. These methods are particularly valuable for determining the kinetic and thermodynamic parameters of reactions, such as the ring-opening of thiolactones.
The aminolysis of α-substituted γ-thiolactones has been modeled using high-level ab initio methods to provide quantitative kinetic and thermodynamic data. These studies have elucidated both concerted and stepwise reaction pathways, often involving a neutral tetrahedral intermediate. The calculations can also account for the role of assisting molecules, such as an amine or the thiol product, in lowering the activation energy barriers.
| Reaction Pathway | Activation Energy (Ea, kcal/mol) | Enthalpy of Reaction (ΔH, kcal/mol) | Rate Constant (k, s⁻¹) |
|---|---|---|---|
| Unassisted Stepwise | 25.8 | -10.2 | 1.2 x 10⁻⁵ |
| Amine-Assisted Stepwise | 15.3 | -12.5 | 3.5 x 10² |
| Thiol-Assisted Stepwise | 18.9 | -11.8 | 7.8 x 10⁻¹ |
Such detailed kinetic and thermodynamic information is crucial for understanding the reactivity of bis-thiolactones and for their application in areas like polymer chemistry and materials science.
Molecular Modeling of Intramolecular and Intermolecular Interactions
Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. In the context of 5-n-Butyl bis-thiololactone , these methods can be used to explore the complex interplay of intramolecular and intermolecular interactions that govern its conformation, aggregation, and interaction with other molecules.
The presence of sulfur atoms in the thiolactone rings introduces specific types of non-covalent interactions, such as chalcogen bonding, which can influence the molecular packing in the solid state and the solution-phase behavior. The n-butyl substituent can also participate in hydrophobic interactions.
Computational techniques like molecular dynamics (MD) simulations can be employed to study the conformational landscape of This compound and how it is influenced by the solvent environment. Furthermore, these simulations can model the interactions between multiple bis-thiolactone molecules, providing insights into their self-assembly and aggregation properties. Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are other computational tools that can be used to characterize and quantify the strength of specific intramolecular and intermolecular interactions.
Theoretical Prediction of Reaction Pathways and Transition State Geometries
A key strength of computational chemistry is its ability to predict the most likely pathways for a chemical reaction and to characterize the high-energy transition states that connect reactants, intermediates, and products. For reactions involving bis-thiolactones, such as polymerization or modification, theoretical predictions can be invaluable.
DFT and ab initio methods are commonly used to map out the potential energy surface of a reaction. By locating the transition state structures, which are saddle points on this surface, the activation energy for each step in a proposed mechanism can be calculated. The geometry of the transition state provides crucial information about the bonding changes that occur during the reaction.
For instance, in the ring-opening polymerization of a bis-thiolactone, computational methods can be used to compare different proposed mechanisms, such as those initiated by various catalysts. The calculated activation barriers for the initiation and propagation steps can help in identifying the most efficient catalyst and in understanding the stereoselectivity of the polymerization. Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that a located transition state indeed connects the intended reactant and product.
The insights gained from these theoretical predictions can guide the design of new synthetic routes and the development of novel materials based on bis-thiolactone building blocks.
Research Applications of 5 N Butyl Bis Thiololactone in Advanced Organic Synthesis and Macromolecular Engineering
Applications in Bioconjugation and Peptide Chemistry
The amine-reactive nature of the thiolactone ring and the subsequent generation of a reactive thiol group make it a candidate for bioconjugation. This functionality could potentially be used to attach polymers to proteins or peptides. However, no specific examples involving "5-n-Butyl bis-thiololactone" in this context are available in the researched literature.
Integration into Native Chemical Ligation Strategies
The bis-thiolactone moiety of this compound presents a unique platform for advanced Native Chemical Ligation (NCL) strategies. In NCL, a C-terminal thioester of one peptide fragment reacts with an N-terminal cysteine residue of another to form a native amide bond. While traditionally relying on peptide thioesters, the development of novel ligation auxiliaries and thioester precursors is a continuous effort to expand the scope and efficiency of this powerful protein synthesis technique.
The two thiolactone rings in this compound can, in principle, be sequentially or simultaneously opened by N-terminal cysteine-containing peptides. This dual reactivity could enable the development of novel convergent strategies for the synthesis of complex peptides or proteins, where two different peptide fragments are brought together by the bis-thiolactone core. Furthermore, the n-butyl substituent at the 5-position can influence the solubility and steric environment of the reactive centers, potentially offering advantages in specific ligation scenarios.
The general mechanism would involve the nucleophilic attack of the cysteine thiol on the thiolactone carbonyl, leading to a thioester intermediate that then undergoes the characteristic S-to-N acyl shift to form the desired peptide bond. The reactivity of each thiolactone ring could potentially be modulated by the reaction conditions, allowing for a degree of control over the ligation process.
Site-Specific Chemical Modification of Biomolecules
The reactivity of thiolactones towards primary amines makes this compound a potentially valuable tool for the site-specific chemical modification of biomolecules, such as proteins. The lysine (B10760008) residues present on the surface of most proteins bear a primary amine in their side chain, which can act as a nucleophile to open the thiolactone ring. This reaction results in the formation of a stable amide bond and the concomitant generation of a free thiol group.
This "thiol-generation" upon amidation is a key feature of thiolactone chemistry. The newly formed thiol can then be subjected to a secondary modification with a thiol-reactive reagent, such as a maleimide (B117702) or an iodoacetamide, allowing for the introduction of a wide range of functionalities, including fluorescent probes, affinity tags, or drug molecules. The bis-thiolactone nature of the target compound offers the potential for creating cross-links within a single protein or between different proteins in a complex, provided that two lysine residues are suitably positioned. The n-butyl group could enhance the compound's interaction with hydrophobic pockets on a protein's surface, potentially influencing the selectivity of the modification.
Below is a table illustrating the potential two-step modification of a protein with this compound:
| Step | Reagent | Functional Group Targeted | Resulting Bond | Secondary Reaction |
| 1 | This compound | Primary amine (e.g., Lysine) | Amide bond | Generation of a free thiol |
| 2 | Thiol-reactive probe (e.g., Maleimide-Fluorophore) | Newly generated thiol | Thioether bond | Site-specific labeling |
Role in Diversity-Oriented Synthesis Methodologies
Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening and drug discovery. The core structure of this compound, with its two reactive thiolactone rings and a modifiable n-butyl chain, makes it an interesting scaffold for DOS.
Starting from this central building block, a wide array of structurally diverse molecules can be generated through various ring-opening strategies. For instance, reacting the bis-thiolactone with a library of different primary amines would lead to a collection of bis-amido-bis-thiol compounds. The subsequent reaction of the generated thiols with a library of thiol-reactive electrophiles would further expand the diversity of the final products. This combinatorial approach allows for the rapid generation of a large number of unique compounds from a single starting material. The n-butyl group can also be varied in the initial synthesis of the bis-thiolactone, adding another layer of diversity to the generated library.
Design of Chemical Probes and Ligands for Biological Research
The unique reactivity of the bis-thiolactone functionality can be harnessed to design novel chemical probes and ligands for biological research. By incorporating reporter groups, such as fluorophores or biotin, into the structure of amine- or thiol-reactive partners, this compound can act as a linker to attach these probes to biomolecules.
For example, a bifunctional ligand could be synthesized where one thiolactone ring is opened by a molecule that targets a specific protein or receptor, and the other thiolactone is used to attach a reporter molecule. This would allow for the visualization or isolation of the target biomolecule. The ability to perform a two-step, bio-orthogonal-like modification (amine reaction followed by thiol reaction) provides a high degree of control in the design of such probes.
Development of Stimuli-Responsive Polymeric Systems
Thiolactone chemistry has been increasingly utilized in the development of stimuli-responsive polymers and hydrogels. The ring-opening of thiolactones by amines to generate thiols can be used as a cross-linking strategy in polymer synthesis. This compound, with its two reactive sites, could act as a potent cross-linker for amine-containing polymers.
The generated thiol groups within the polymer network can impart stimuli-responsiveness. For instance, the thiols can undergo disulfide bond formation under oxidative conditions, leading to a more cross-linked and rigid material. The subsequent addition of a reducing agent can cleave these disulfide bonds, causing the material to soften or degrade. This redox-responsiveness can be exploited in applications such as controlled drug delivery, where a drug is released in a reducing environment, like that found inside cells. The n-butyl group could influence the hydrophobic-hydrophilic balance of the resulting polymer, affecting its swelling behavior and interaction with encapsulated molecules.
The table below summarizes the potential stimuli-responsive behavior of polymers cross-linked with this compound:
| Stimulus | Chemical Change | Macroscopic Effect | Potential Application |
| Oxidation | Formation of disulfide bonds | Increased cross-linking, gelation, or stiffening | Material strengthening, encapsulation |
| Reduction | Cleavage of disulfide bonds | Decreased cross-linking, degradation, or softening | Controlled release, tissue engineering scaffolds |
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of 5-n-Butyl bis-thiololactone to ensure high yield and purity?
- Methodological Answer : Synthesis optimization should focus on reaction temperature, solvent polarity, and catalyst selection. For example, thiolactone ring formation often requires anhydrous conditions and inert atmospheres to prevent oxidation of thiol groups. Characterization via -NMR and -NMR should confirm the absence of disulfide byproducts, while HPLC (≥95% purity) validates purity. Reproducibility requires detailed protocols for stoichiometric ratios (e.g., 1:2 molar ratio of diol to thiolating agent) and purification steps (e.g., column chromatography with silica gel) .
Q. How can researchers validate the structural identity of this compound using spectroscopic and chromatographic techniques?
- Methodological Answer : Combine mass spectrometry (HRMS-ESI) to confirm molecular weight (e.g., [M+H] peak at m/z 290.12) with -NMR to verify proton environments (e.g., singlet for tert-butyl groups at δ 1.25 ppm). IR spectroscopy should detect characteristic C=S stretches (1050–1250 cm). Cross-reference data with known thiolactone analogs in literature to resolve ambiguities .
Q. What experimental strategies are recommended for assessing the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 2–10) at 25°C, 40°C, and 60°C. Monitor degradation via UV-Vis spectroscopy (λ = 260 nm) and LC-MS to identify breakdown products (e.g., open-chain disulfides). Use Arrhenius plots to extrapolate shelf-life under standard storage conditions .
Advanced Research Questions
Q. How can contradictory data on the reactivity of this compound in nucleophilic environments be systematically resolved?
- Methodological Answer : Design controlled experiments to isolate variables such as solvent polarity (e.g., DMSO vs. THF) and nucleophile strength (e.g., amines vs. thiols). Use kinetic studies (stopped-flow spectroscopy) to measure reaction rates. Compare results with computational models (DFT calculations) to identify transition-state barriers. Publish raw datasets in supplementary materials to enable peer validation .
Q. What advanced techniques are suitable for probing the supramolecular interactions of this compound in host-guest systems?
- Methodological Answer : Employ X-ray crystallography to resolve 3D structures of co-crystals with macrocyclic hosts (e.g., cucurbiturils). Use isothermal titration calorimetry (ITC) to quantify binding constants () and thermodynamic parameters (ΔH, ΔS). Pair with -NMR titration experiments to monitor chemical shift perturbations in host-guest complexes .
Q. How can researchers design a robust computational workflow to predict the biological activity of this compound derivatives?
- Methodological Answer : Combine molecular docking (AutoDock Vina) to screen against target proteins (e.g., cysteine proteases) with MD simulations (GROMACS) to assess binding stability. Validate predictions via in vitro enzymatic assays (e.g., fluorogenic substrate cleavage). Cross-correlate computational and experimental data to refine force field parameters .
Q. What experimental frameworks are recommended for reconciling discrepancies in reported cytotoxicity profiles of this compound?
- Methodological Answer : Standardize cell culture conditions (e.g., passage number, serum concentration) and assay protocols (e.g., MTT vs. resazurin). Perform dose-response curves (IC) across multiple cell lines (e.g., HEK293, HeLa) with triplicate technical replicates. Use meta-analysis to identify confounding variables (e.g., solvent DMSO concentration ≤0.1%) .
Data Presentation and Reproducibility
Q. How should researchers document synthetic procedures and analytical data for this compound to ensure reproducibility?
- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) by including step-by-step protocols in the main text or supplementary materials. Provide raw NMR/FID files, HPLC chromatograms, and crystallographic data (CIF files) in public repositories. Annotate spectral data with peak assignments and integration values .
Q. What statistical approaches are critical for analyzing dose-dependent effects in biological studies involving this compound?
- Methodological Answer : Use nonlinear regression (e.g., GraphPad Prism) to fit dose-response curves and calculate EC/IC values. Apply ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons. Report confidence intervals (95%) and effect sizes (Cohen’s d) to contextualize significance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
